Cas no 2227682-75-7 ((2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine)

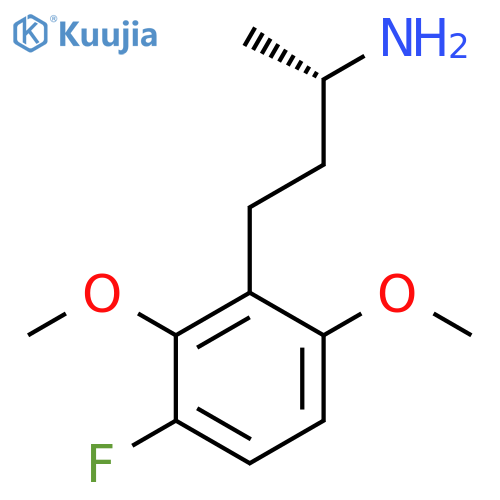

2227682-75-7 structure

商品名:(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine

- EN300-1788706

- 2227682-75-7

-

- インチ: 1S/C12H18FNO2/c1-8(14)4-5-9-11(15-2)7-6-10(13)12(9)16-3/h6-8H,4-5,14H2,1-3H3/t8-/m0/s1

- InChIKey: AOERYCHIBTUQBF-QMMMGPOBSA-N

- ほほえんだ: FC1=CC=C(C(=C1OC)CC[C@H](C)N)OC

計算された属性

- せいみつぶんしりょう: 227.13215698g/mol

- どういたいしつりょう: 227.13215698g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 44.5Ų

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788706-0.25g |

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine |

2227682-75-7 | 0.25g |

$1696.0 | 2023-09-19 | ||

| Enamine | EN300-1788706-0.5g |

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine |

2227682-75-7 | 0.5g |

$1770.0 | 2023-09-19 | ||

| Enamine | EN300-1788706-2.5g |

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine |

2227682-75-7 | 2.5g |

$3611.0 | 2023-09-19 | ||

| Enamine | EN300-1788706-5.0g |

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine |

2227682-75-7 | 5g |

$5345.0 | 2023-06-02 | ||

| Enamine | EN300-1788706-0.05g |

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine |

2227682-75-7 | 0.05g |

$1549.0 | 2023-09-19 | ||

| Enamine | EN300-1788706-0.1g |

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine |

2227682-75-7 | 0.1g |

$1623.0 | 2023-09-19 | ||

| Enamine | EN300-1788706-1.0g |

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine |

2227682-75-7 | 1g |

$1844.0 | 2023-06-02 | ||

| Enamine | EN300-1788706-10.0g |

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine |

2227682-75-7 | 10g |

$7927.0 | 2023-06-02 | ||

| Enamine | EN300-1788706-10g |

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine |

2227682-75-7 | 10g |

$7927.0 | 2023-09-19 | ||

| Enamine | EN300-1788706-5g |

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine |

2227682-75-7 | 5g |

$5345.0 | 2023-09-19 |

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine 関連文献

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

2227682-75-7 ((2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine) 関連製品

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 506-17-2(cis-Vaccenic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬